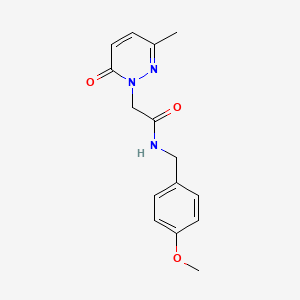

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-3-8-15(20)18(17-11)10-14(19)16-9-12-4-6-13(21-2)7-5-12/h3-8H,9-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFMHERQBOQVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, a compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyridazine core followed by the introduction of the methoxybenzyl group. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing the pyridazine moiety exhibit significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. For instance, certain compounds in this class have shown IC₅₀ values lower than 1 µM, indicating potent inhibition compared to known inhibitors like staurosporine (IC₅₀ = 6.41 µM) .

Table 1: Comparison of Telomerase Inhibitory Activities

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | < 1 |

| Staurosporine | 6.41 |

In vitro studies utilizing flow cytometry revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803. The mechanism involves downregulation of dyskerin, a critical component of telomerase .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Methoxy Group : The presence and position of methoxy groups on the benzene ring enhance anticancer activity.

- Pyridazine Core : Variations in substituents on the pyridazine ring affect both telomerase inhibition and cytotoxicity.

- Amide Linker : The amide functional group serves as a crucial linker that influences overall biological activity.

Case Studies

A notable study involved synthesizing various derivatives based on the pyridazine scaffold, leading to compounds with improved telomerase inhibition and cytotoxicity profiles. For instance, compound A33 exhibited remarkable efficacy in inhibiting telomerase and inducing apoptosis in cancer cells, showcasing the potential for further development of this compound analogs .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, like N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate growth inhibition in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific enzymes crucial for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Similar pyridazine derivatives have shown effectiveness against several bacterial strains, suggesting that this compound may possess similar properties. This potential makes it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to this compound. These compounds have been tested against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease. The ability to inhibit these enzymes can lead to therapeutic applications in managing these diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or keto acids.

- Introduction of the Methoxybenzyl Group : This step involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the pyridazinone intermediate.

- Acetamide Linkage Formation : The final step includes acylation with acetic anhydride or acetyl chloride to form the acetamide linkage .

Case Studies and Research Findings

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide?

- Methodological Answer : A common approach involves coupling 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid derivatives with substituted benzylamines. For example, acid chlorides of the pyridazinone core can be generated using thionyl chloride or other chlorinating agents, followed by reaction with N-(4-methoxybenzyl)amine in the presence of a base like triethylamine (TEA) . Purification typically employs column chromatography with solvent systems such as cyclohexane/ethyl acetate (ratios from 2:1 to 1:1), yielding products with 46–99.9% purity depending on substituent complexity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Confirmation of structure relies on:

- 1H NMR : Key signals include aromatic protons (δ 6.7–7.6 ppm), methoxy groups (δ ~3.8 ppm), and acetamide protons (δ ~4.9 ppm for CH2CO) .

- Mass spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching calculated molecular weights (e.g., m/z 410.11 for analogs) .

- Elemental analysis : Validates C, H, N, and S content within 0.3% deviation .

Advanced Research Questions

Q. What in vitro assays evaluate its anti-inflammatory activity and receptor interactions?

- Methodological Answer :

- Formyl peptide receptor (FPR) binding : Assess selectivity for FPR1 vs. FPR2 using calcium mobilization assays in transfected HEK293 cells or human neutrophils .

- Chemotaxis assays : Measure neutrophil migration in response to compound gradients (IC50 values reported for analogs range 0.1–10 µM) .

- Cytokine profiling : Quantify TNF-α, IL-6, or IL-1β suppression in LPS-stimulated macrophages .

Q. How do substituent modifications impact pharmacological activity and receptor selectivity?

- Methodological Answer :

- Methoxy position : 4-Methoxybenzyl analogs (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-...) show FPR2 specificity, while 3-methoxy derivatives exhibit mixed FPR1/FPR2 agonism .

- Pyridazinone alkylation : Adding methyl or ethyl groups at the 3-position enhances metabolic stability but may reduce solubility .

- SAR studies : Systematic substitution on the phenyl ring (e.g., bromo, methylthio) correlates with potency in anti-inflammatory screens .

Q. What computational strategies predict binding modes and affinity with FPR2?

- Methodological Answer :

- Molecular docking : Use crystal structures of FPR2 (PDB ID: 6OMM) to model interactions, focusing on hydrogen bonding with Gln-100 and hydrophobic packing with Leu-104 .

- Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with receptor aromatic residues .

Q. How can low yields in the coupling step be mitigated during synthesis?

- Methodological Answer :

- Optimize reaction conditions : Use anhydrous solvents (e.g., THF, toluene) and inert atmospheres to prevent hydrolysis of intermediates .

- Coupling agents : Replace TEA with DMAP or HOBt for sterically hindered amines .

- Temperature control : Slow addition of reagents at 0°C followed by gradual warming to 25°C improves regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.